molecular formula C10H12S B15337060 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene

1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene

Cat. No.: B15337060
M. Wt: 164.27 g/mol
InChI Key: RCVDNUSRMAWQOV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is an organic compound with the molecular formula C10H12S. It is a derivative of benzo[c]thiophene, characterized by the presence of two methyl groups at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene can be synthesized through several methods. One common approach involves the hydrogenation of benzo[c]thiophene derivatives. This reaction typically requires a hydrogen source, such as hydrogen gas, and a suitable catalyst, often a transition metal catalyst like palladium or rhodium . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced catalytic systems to maximize productivity and minimize waste .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups can influence the compound’s electronic structure, making it more reactive in certain types of chemical reactions compared to its unsubstituted counterparts .

Properties

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

3,3-dimethyl-1H-2-benzothiophene

InChI

InChI=1S/C10H12S/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3

InChI Key

RCVDNUSRMAWQOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CS1)C

Origin of Product

United States

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